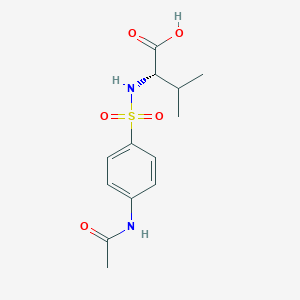

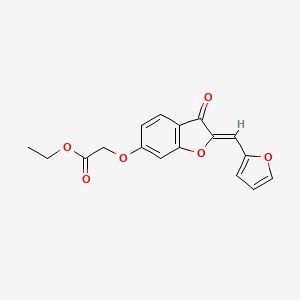

![molecular formula C18H21ClN2O B2802800 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol CAS No. 95125-91-0](/img/structure/B2802800.png)

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol

Descripción general

Descripción

The compound “2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol” is a chemical compound that has gained attention in recent years due to its potential. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been a subject of interest in synthetic chemistry research. For instance, a study by Wang Jin-peng (2013) focused on the synthesis of a structurally similar compound, highlighting the optimization of technological parameters like raw material ratio, reaction time, and temperature for achieving a high yield of the product. This research underscores the compound's relevance in synthetic organic chemistry and its potential as a precursor for further chemical transformations (Wang Jin-peng, 2013).

Antitumor Activity

The antitumor activity of piperazine-based compounds, including derivatives similar to 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol, has been evaluated in various studies. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and investigated their effects on tumor DNA methylation processes in vitro, suggesting potential therapeutic applications in cancer treatment (Hakobyan et al., 2020). Additionally, Yurttaş et al. (2014) investigated the in vitro antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells, identifying compounds with promising antiproliferative effects (Yurttaş et al., 2014).

Kinetic and Mechanism Studies

Research has also delved into the kinetics and mechanisms of reactions involving chlorophenyl piperazine compounds. A study by Castro et al. (2001) explored the reactions of 3-chlorophenyl and other phenyl thionocarbonates with alicyclic amines, providing insight into the reaction kinetics and proposing a scheme involving zwitterionic tetrahedral intermediates (Castro et al., 2001).

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound . This suggests that this compound may have similar pharmacokinetic properties, which would impact its bioavailability.

Result of Action

Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13,18,22H,9-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPULMRMPHWSSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333217 | |

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666689 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

95125-91-0 | |

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

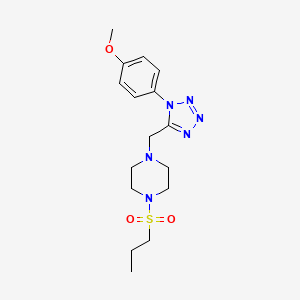

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)

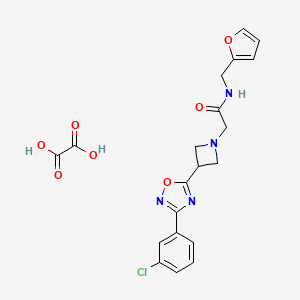

![2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2802730.png)

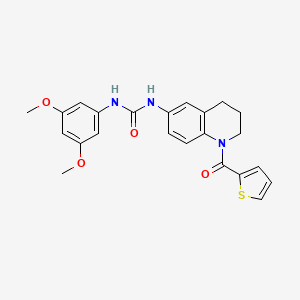

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)

![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)